molecular formula C13H17Cl2NO B2444649 3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride CAS No. 1795278-26-0

3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride

Cat. No. B2444649
CAS RN: 1795278-26-0
M. Wt: 274.19
InChI Key: SNIRHICAFUANRI-UHFFFAOYSA-N
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Description

The compound “3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride” is a bicyclic compound with a chlorine atom attached to a phenyl group, and a hydroxyl group attached to the bicyclic structure. The presence of the azabicyclo[3.2.1]octane structure suggests that it might have interesting chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is reacted. Bicyclic compounds like this can undergo a variety of reactions, including oxidation and rearrangement reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its structure. For example, the presence of the hydroxyl group might make it more polar, and the chlorine atom might make it more reactive .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and characterization of similar compounds, like (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, involve techniques such as NMR and HRMS spectroscopy, with crystal structure analysis done through X-ray crystallography. This process helps in understanding the molecular configuration and intermolecular interactions of such compounds (Wu, Guo, Zhang, & Xia, 2015).

Conformational Studies

  • Comparative conformational studies of related compounds, like α and β epimers of 3-phenethyl-3-azabicyclo[3.2.1]octan-8-ol, utilize the Molecular Mechanics Method (MM2). Such studies help in understanding the preferred molecular conformations and their stability, which is crucial for determining the compound's potential applications (Arias, Gálvez, & Somoza, 1990).

Structural Derivatives Study

  • Research on the synthesis and structural study of esters derived from related compounds, such as 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid, is conducted using IR, NMR spectroscopy, and X-ray diffraction. These studies provide insights into the molecular structure, conformation, and possible interactions, which are essential for developing new derivatives with specific properties (Diez et al., 1991).

Pharmacological Potential

  • Although specific to a different compound, studies on SCH 486757, a derivative of 8-azabicyclo[3.2.1]octan-3-ol, in humans reveal novel metabolites formed and their metabolic pathways. This kind of research is crucial for understanding the pharmacological and toxicological profiles of related compounds (Penner et al., 2010).

Catalytic Applications

  • Recent studies have shown that homologues of hydroxylamine 8-Azabicyclo[3.2.1]octan-8-ol can efficiently catalyze the oxidation of secondary alcohols using molecular oxygen, indicating potential applications in catalysis (Toda et al., 2023).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be of interest in various fields, such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO.ClH/c14-10-3-1-9(2-4-10)13(16)7-11-5-6-12(8-13)15-11;/h1-4,11-12,15-16H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIRHICAFUANRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)(C3=CC=C(C=C3)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride

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